

## Olorofim (F901318): A Technical Overview of Initial Preclinical Studies

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

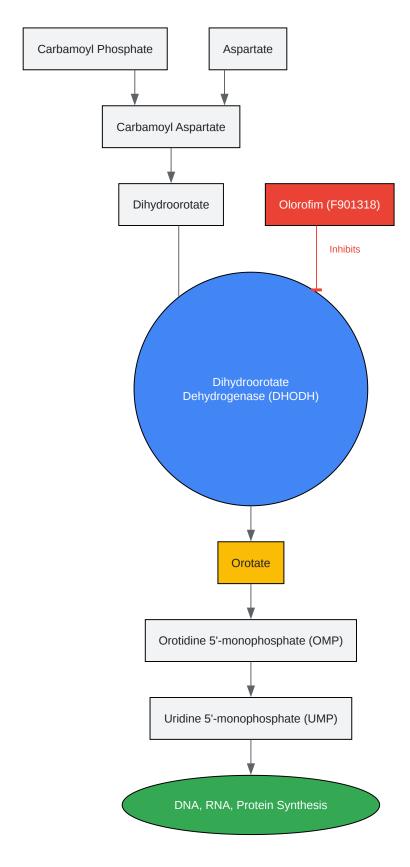
**Olorofim** (formerly F901318) is a first-in-class antifungal agent from the orotomide class, currently in clinical development for the treatment of invasive fungal infections (IFIs).[1][2] Its novel mechanism of action, targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), offers a promising alternative for infections caused by resistant mold pathogens. This document provides an in-depth technical guide to the initial preclinical studies of **Olorofim**, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts to support further research and development in the field of antifungal therapeutics.

# Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Olorofim exerts its antifungal activity by targeting and inhibiting the fungal dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] [3][4][5][6] This inhibition disrupts the production of essential pyrimidines, which are vital building blocks for DNA, RNA, and protein synthesis, ultimately leading to the cessation of fungal growth and cell death.[3][7] Olorofim's action is fungistatic initially, but becomes a time-dependent fungicidal effect with prolonged exposure.[7] A key advantage of this mechanism is its high selectivity for the fungal enzyme over the human homologue, suggesting a lower



potential for target-based toxicity.[8][9] The unique target of **Olorofim** means it is not affected by existing resistance mechanisms to other antifungal classes like azoles and polyenes.[1]





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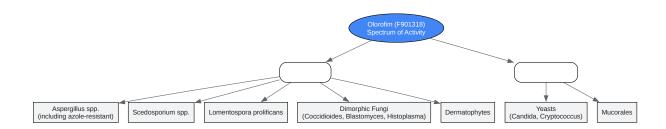
Figure 1: Olorofim's Mechanism of Action in the Pyrimidine Biosynthesis Pathway.

### **In Vitro Activity**

**Olorofim** has demonstrated potent in vitro activity against a broad spectrum of filamentous fungi, including many species that are resistant to currently available antifungal agents.[1]

### **Spectrum of Activity**

**Olorofim** is highly active against various molds and dimorphic fungi. Notably, it shows no activity against yeasts such as Candida and Cryptococcus species, or against members of the Mucorales order.[1]



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Figure 2: In Vitro Spectrum of Activity of Olorofim.

### Quantitative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Olorofim** against various fungal pathogens as determined by standardized methodologies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).



Fungal Species	Isolate Type	Number of Isolates	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)	Geomet ric Mean MIC (mg/L)	Referen ce
Aspergill us fumigatu s	Wild- Type	1496	0.008 - 0.125	0.008	-	0.025 - 0.053	[7][10] [11]
Aspergill us fumigatu s	Azole- Resistant	276	-	-	0.063 - 0.125	0.031 - 0.058	[7]
Aspergill us fumigatu s sensu lato	Clinical	-	0.004 - 0.125	-	-	-	[10]
Scedosp orium spp.	Clinical	170	0.008 - >2	-	0.03 - 0.5	0.009 - 0.193	[12][13]
Lomento spora prolifican s	Clinical	-	0.008 - >2	-	0.5	-	[12][14]
Coccidioi des spp.	Clinical	59	≤0.008 - 0.06	-	-	0.011	[7][15]
Dermato phytes	Clinical	-	0.015 - 0.06	-	-	-	[16]
Talaromy ces marneffei	Clinical & Environm ental	32	0.0005 - 0.002	0.0005	0.0005	-	[17]



Fusarium solani	Clinical	-	>1	-	-	-	[13]
Fusarium oxysporu m	Clinical	-	>1	-	-	-	[13]

### **Experimental Protocol: Broth Microdilution MIC Testing**

The in vitro activity of **Olorofim** is typically determined using the broth microdilution method according to CLSI document M38-A3 or EUCAST guidelines.

- Isolate Preparation: Fungal isolates are cultured on appropriate agar media (e.g., potato dextrose agar) to obtain sufficient conidia. Conidial suspensions are prepared in a sterile saline solution containing a wetting agent (e.g., Tween 80) and adjusted to a specific concentration using a spectrophotometer or hemocytometer.
- Drug Dilution: Olorofim is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plates.
- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
- Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (e.g., 48-72 hours).
- MIC Determination: The MIC is determined as the lowest concentration of **Olorofim** that causes a significant inhibition of fungal growth compared to the drug-free control well.

### In Vivo Efficacy in Animal Models

**Olorofim** has demonstrated significant efficacy in various murine models of invasive fungal infections, leading to improved survival, reduced fungal burden, and favorable changes in biomarkers.

### **Summary of In Vivo Efficacy Studies**

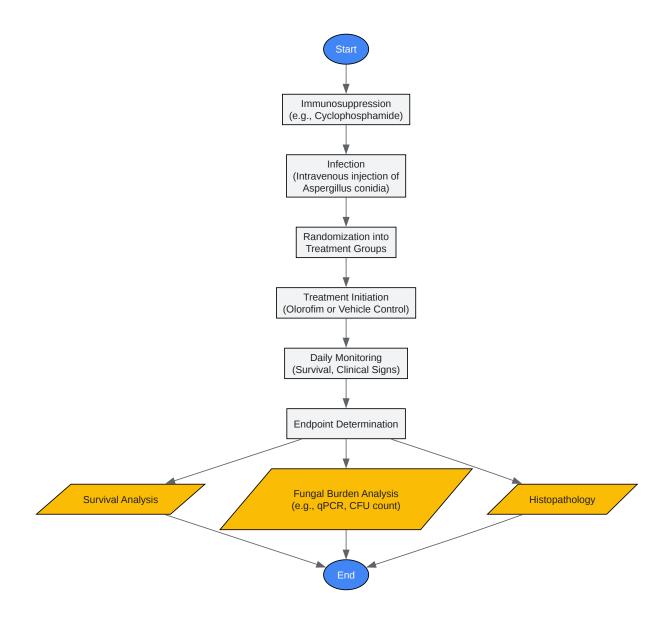


Animal Model	Infection Model	Fungal Species	Treatment Regimen	Key Outcomes	Reference
Neutropenic CD-1 Mice	Systemic Aspergillosis	A. fumigatus, A. nidulans, A. tanneri	15 mg/kg q8h (IP)	80-88% survival	[18][19]
CGD (gp91-/- phox) Mice	Systemic Aspergillosis	A. fumigatus, A. nidulans, A. tanneri	15 mg/kg q8h (IP)	63-88% survival	[19]
Neutropenic CD-1 Mice	Systemic Scedosporios is/Lomentosp oriosis	S. apiospermum , P. boydii, L. prolificans	15 mg/kg q8h (IP)	80-100% survival	[20]
Murine Model	CNS Coccidioidom ycosis	C. immitis	13.3 mg/kg TID	Enhanced survival, reduced brain fungal burden	[15]
Guinea Pig Model	Dermatophyt osis	Microsporum gypseum	Topical daily	Resolution of skin lesions	[16]

## Experimental Workflow: Murine Model of Systemic Aspergillosis

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of **Olorofim** in a neutropenic murine model of systemic aspergillosis.





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**Figure 3:** Experimental Workflow for In Vivo Efficacy Testing in a Murine Model.



### Experimental Protocol: Murine Model of Systemic Infection

- Animal Model: Typically, outbred mice (e.g., CD-1) are used.
- Immunosuppression: To establish a robust infection, mice are rendered neutropenic through the administration of immunosuppressive agents like cyclophosphamide.
- Infection: A standardized inoculum of fungal conidia is administered intravenously via the lateral tail vein.
- Treatment: Treatment with Olorofim (administered intraperitoneally, intravenously, or orally)
  or a vehicle control is initiated at a specified time post-infection and continued for a defined
  duration.
- Monitoring and Endpoints: Animals are monitored daily for survival and clinical signs of illness. Efficacy is assessed based on survival rates, and for satellite groups, by determining the fungal burden in target organs (e.g., kidneys, brain) through quantitative PCR or colonyforming unit (CFU) counts, as well as histopathological examination.

### Pharmacokinetics and Pharmacodynamics (PK/PD)

Preclinical studies have established that the pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with the efficacy of **Olorofim** is the minimum concentration (Cmin) to MIC ratio (Cmin/MIC).[1][15] This suggests that maintaining a trough drug concentration above the MIC of the infecting pathogen is a key determinant of therapeutic success. **Olorofim** exhibits a large volume of distribution and high plasma protein binding (>99%).[1]

#### Resistance

While intrinsic resistance to **Olorofim** in susceptible fungal species is rare, acquired resistance has been documented in laboratory settings.[21][22] Resistance is associated with specific point mutations in the pyrE gene, which encodes for DHODH.[21]

### Conclusion



The initial preclinical data for **Olorofim** (F901318) demonstrate a promising profile for a novel antifungal agent. Its unique mechanism of action, potent in vitro activity against difficult-to-treat molds, and significant in vivo efficacy in relevant animal models underscore its potential to address unmet medical needs in the treatment of invasive fungal infections. Further clinical development is ongoing to fully elucidate its therapeutic role.

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